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Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-(Cyanoacetyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental

protocols for acquiring this spectral data are also provided to aid in the characterization of this

and structurally related compounds.

Chemical Structure and Properties
IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile[1]

Molecular Formula: C₇H₁₀N₂O₂[1]

Molecular Weight: 154.17 g/mol [1]

CAS Number: 15029-32-0[1]

Predicted Spectral Data
While experimental spectra for 4-(Cyanoacetyl)morpholine are available in databases such

as PubChem's SpectraBase, direct access to the raw data for detailed analysis is not always

publicly available.[1] The following tables summarize the predicted spectral data based on the

known structure of the molecule and established spectroscopic principles.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum of 4-(Cyanoacetyl)morpholine is expected to show distinct signals for

the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety. The

chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen,

nitrogen, and carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Cyanoacetyl)morpholine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.70 Triplet 4H O(CH₂CH₂)₂N-

~ 3.50 Triplet 4H O(CH₂CH₂)₂N-

~ 3.40 Singlet 2H -C(=O)CH₂CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary

depending on the solvent and other experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each

unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Cyanoacetyl)morpholine
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Chemical Shift (δ, ppm) Assignment

~ 165 C=O (Amide)

~ 116 CN (Nitrile)

~ 66 O(CH₂)₂

~ 45 N(CH₂)₂

~ 25 -CH₂CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary

depending on the solvent and other experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key

absorptions are expected for the nitrile, amide, and ether functionalities.

Table 3: Predicted FT-IR Absorption Bands for 4-(Cyanoacetyl)morpholine

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 2250 Medium C≡N stretch (Nitrile)

~ 1650 Strong C=O stretch (Amide)

2950 - 2850 Medium-Strong C-H stretch (Aliphatic)

~ 1115 Strong C-O-C stretch (Ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 4-(Cyanoacetyl)morpholine, the molecular ion peak [M]⁺ is expected at

an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for 4-(Cyanoacetyl)morpholine
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m/z Relative Intensity Assignment

154 Moderate [M]⁺ (Molecular Ion)

86 High
[M - C₃H₂NO]⁺ (Loss of

cyanoacetyl group)

68 Moderate
[C₃H₂NO]⁺ (Cyanoacetyl

fragment)

56 High
[C₃H₆N]⁺ (Fragment from

morpholine ring)

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following are detailed, representative protocols for the spectroscopic analysis of 4-
(Cyanoacetyl)morpholine.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

4-(Cyanoacetyl)morpholine sample

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-
(Cyanoacetyl)morpholine sample and dissolve it in approximately 0.6 mL of the chosen

deuterated solvent directly in a clean, dry NMR tube.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).

Process the FID and reference the spectrum to the solvent's carbon signal.

FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.
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Materials:

4-(Cyanoacetyl)morpholine sample (solid)

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Isopropanol or ethanol for cleaning

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrument absorptions.

Sample Application: Place a small amount of the solid 4-(Cyanoacetyl)morpholine sample

onto the ATR crystal.

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to

ensure good contact with the crystal.

Data Collection: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-

32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Peak Identification: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

4-(Cyanoacetyl)morpholine sample

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent for sample introduction (e.g., methanol or acetonitrile)

Direct insertion probe or GC/LC interface

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent if

using a liquid injection interface. For a direct insertion probe, a small amount of the solid

sample can be used.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the ionization source parameters. For EI, a standard electron energy of 70 eV is

typically used.

Sample Introduction: Introduce the sample into the ion source.

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300

amu).

Data Analysis:

Identify the molecular ion peak.

Analyze the major fragment ions and propose fragmentation pathways.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectral characteristics of 4-
(Cyanoacetyl)morpholine. For definitive structural confirmation, it is imperative to acquire and

interpret experimental data for the specific sample under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-(Cyanoacetyl)morpholine | C7H10N2O2 | CID 229279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079948#4-cyanoacetyl-morpholine-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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